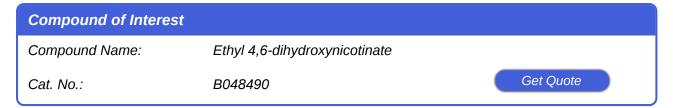


An In-depth Technical Guide to Ethyl 4,6dihydroxynicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4,6-dihydroxynicotinate**, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its role in the development of targeted therapies.

Core Properties and Identification

Ethyl 4,6-dihydroxynicotinate, with the CAS Number 6975-44-6, is a pyridine derivative recognized for its utility in medicinal chemistry.[1][2][3][4] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Ethyl 4,6-dihydroxynicotinate



Property	Value	Source(s)
CAS Number	6975-44-6	[1][2][3][4]
Molecular Formula	C ₈ H ₉ NO ₄	[1][2][5]
Molecular Weight	183.16 g/mol	[1][2]
IUPAC Name	ethyl 4,6-dihydroxy-3- pyridinecarboxylate	
Synonyms	4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6- dihydroxypyridine-3- carboxylate	[1][2][3]
Appearance	White to orange to green powder/crystal	[1][3]
Melting Point	214-217 °C	[1]
Boiling Point (Predicted)	339.4 ± 42.0 °C	[1]
Density (Predicted)	1.380 g/cm ³	[1]
pKa (Predicted)	4.50 ± 1.00	[1]
Storage Temperature	Room Temperature, Inert atmosphere	[1]

Synthesis Protocol

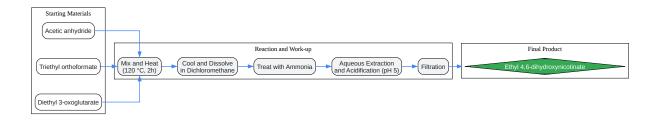
A general and effective method for the synthesis of **Ethyl 4,6-dihydroxynicotinate** has been well-documented.[1] The procedure involves the reaction of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.

Experimental Protocol:

• Reaction Mixture Preparation: In a suitable reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).



- Heating: Heat the mixture and maintain it at a temperature of 120 °C for 2 hours.[1]
- Work-up I (Quenching and Extraction): After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting mixture in dichloromethane (1 L).[1]
- Work-up II (Ammonia Treatment): Cool the dichloromethane solution to 0 °C and slowly add 30% ammonia solution (80 mL). Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]
- Work-up III (Aqueous Extraction and Precipitation): Extract the mixture twice with water.
 Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]
- Isolation: Collect the resulting precipitate by filtration to yield Ethyl 4,6-dihydroxynicotinate.
 A typical yield for this process is approximately 60% (60.0 g).[1]
- Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d6): δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H); MS (ESI) m/z: 184.1 [M + H]+.[1]



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Caption: Synthesis workflow for **Ethyl 4,6-dihydroxynicotinate**.

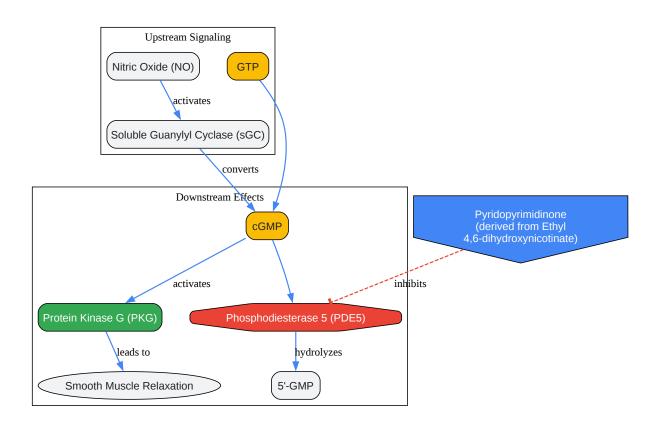


Applications in Drug Development

Ethyl 4,6-dihydroxynicotinate serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly those with therapeutic potential.[6] Its structure, featuring multiple hydrogen bond donor and acceptor sites and an electron-withdrawing ester moiety, allows for diverse chemical modifications.[6] This makes it a valuable intermediate in the development of novel pharmaceutical candidates, including kinase inhibitors.[6] Two notable areas of application are in the development of Phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]

Derivatives of **Ethyl 4,6-dihydroxynicotinate**, such as certain pyridazinopyrimidinone and pyridopyrimidinone compounds, have been investigated as PDE5 inhibitors.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG), resulting in various physiological responses, including smooth muscle relaxation.[7][8] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][9][10]





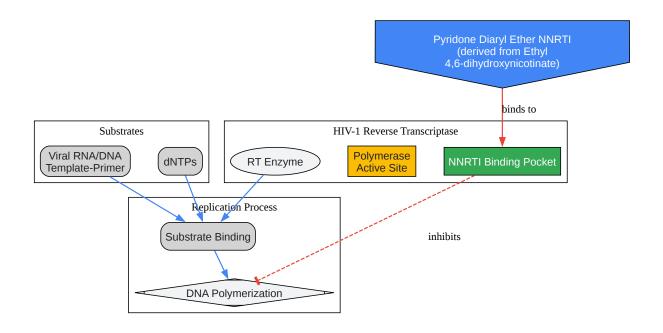
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Caption: PDE5 inhibition by a derivative of **Ethyl 4,6-dihydroxynicotinate**.

Ethyl 4,6-dihydroxynicotinate is also utilized in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, responsible for transcribing the viral RNA genome into DNA. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on



the enzyme, known as the NNRTI-binding pocket, which is located near the polymerase active site.[11] This binding induces a conformational change that inhibits the chemical step of DNA polymerization, thereby blocking viral replication.[11]



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Caption: Mechanism of action for NNRTIs derived from **Ethyl 4,6-dihydroxynicotinate**.

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